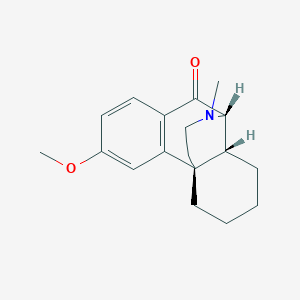

(-)-3-Methoxy-17-methyl-10-oxomorphinan

Descripción

Context within Morphinan (B1239233) Chemical Space and Opioid Research

The morphinan skeleton is the foundational chemical structure for a wide array of opioid compounds. This class includes naturally occurring alkaloids like morphine, semi-synthetic derivatives such as oxycodone, and fully synthetic analogues like levorphanol. nih.gov The enduring focus on the morphinan scaffold in medicinal chemistry is due to its proven effectiveness in producing potent analgesia through interaction with the central nervous system. nih.govpainphysicianjournal.com

Current Understanding of the Compound's Role as a Research Probe in Opioid Receptor Biology

Opioid effects are mediated by a family of G protein-coupled receptors (GPCRs), primarily the mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, and KOR, respectively). wikipedia.orgnih.gov These receptors are the primary molecular targets for both endogenous opioids (like endorphins) and exogenous opioid drugs. nih.gov When an opioid agonist like morphine binds to the μ-opioid receptor, it initiates a signaling cascade that ultimately leads to analgesia, but also to undesired effects like respiratory depression. painphysicianjournal.comwikipedia.org

| Opioid Receptor Subtype | Primary Endogenous Ligands | Primary Therapeutic/Physiological Effects of Agonism |

| Mu (μ) | Beta-endorphin (B3029290), Endomorphins | Analgesia, euphoria, respiratory depression, reduced gastrointestinal motility. nih.gov |

| Delta (δ) | Enkephalins | Analgesia, reduction in gastric motility. nih.gov |

| Kappa (κ) | Dynorphins | Analgesia, diuresis, dysphoria. nih.gov |

A research probe is a chemical tool used to study biological systems. (-)-3-Methoxy-17-methyl-10-oxomorphinan serves this purpose due to its reported high affinity for the μ-opioid receptor. lookchem.com Compounds with high affinity and selectivity for a specific receptor subtype are invaluable for isolating and studying the function of that receptor. By using such probes, researchers can investigate the precise role of the μ-opioid receptor in pain perception, the mechanisms of receptor activation, and the downstream cellular responses. lookchem.com This understanding is fundamental to the broader field of neuropharmacology and is a prerequisite for the rational design of new drugs. lookchem.com

Significance in the Development of Novel Opioid Therapeutics and Analogues

The development of new opioid therapeutics is a major goal of pharmaceutical research, driven by the need to create safer and more effective analgesics with a lower potential for abuse and addiction than current options. lookchem.comnih.gov In this context, this compound is utilized as a reference compound or a starting point for the design of novel analogues. lookchem.com

Its significance lies in its established morphinan scaffold. Medicinal chemists use such foundational structures to synthesize new derivatives with modified functional groups. nih.gov The objective of these modifications is to fine-tune the compound's interaction with opioid receptors, potentially leading to molecules with more desirable pharmacological profiles. A key area of modern opioid research is the development of "biased agonists." These are compounds designed to preferentially activate the G protein signaling pathway, which is associated with analgesia, over the β-arrestin-mediated pathway, which is linked to some of the adverse effects. nih.gov While direct research linking this compound to biased agonism is not prominent, its role as a reference compound is crucial for the systematic exploration of the structure-activity relationships that govern such complex signaling outcomes. By providing a well-characterized chemical entity, it aids in the systematic process of designing and evaluating new potential therapeutics aimed at providing potent pain relief while minimizing risks. lookchem.com

Structure

2D Structure

Propiedades

Número CAS |

18050-88-9 |

|---|---|

Fórmula molecular |

C18H23NO2 |

Peso molecular |

285.4 g/mol |

Nombre IUPAC |

(1R,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one |

InChI |

InChI=1S/C18H23NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16H,3-5,8-10H2,1-2H3/t14-,16-,18+/m0/s1 |

Clave InChI |

UOCRGKKCNCIQCZ-QILLFSRXSA-N |

SMILES |

CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC |

SMILES isomérico |

CN1CC[C@]23CCCC[C@H]2[C@H]1C(=O)C4=C3C=C(C=C4)OC |

SMILES canónico |

CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the Morphinan (B1239233) Core Containing the 10-Oxo Moiety

The construction of the pentacyclic morphinan skeleton is a complex undertaking that has been the subject of extensive research. The creation of a core suitable for subsequent functionalization to a 10-oxo derivative requires precise control over stereochemistry and regiochemistry.

Stereoselective and Regiospecific Approaches to Morphinan Synthesis

Achieving the correct absolute stereochemistry of the morphinan core is paramount. Asymmetric total synthesis is a powerful approach, often starting from simple, commercially available chiral precursors. One such synthesis of the core morphinan structure begins with 7-methoxy-2-tetralone, employing key steps such as an acid-mediated cyclization to form the E-ring and a 1,6-conjugate addition of an in-situ generated secondary amine to construct the final piperidine ring of the skeleton researchgate.netresearchgate.net.

Other advanced strategies focus on the stereocontrolled formation of the multiple rings and stereocenters. These include:

Intramolecular Cycloadditions: A highly stereocontrolled intramolecular [4+2] cycloaddition has been used to directly form the phenanthrofuran system, which is a key intermediate for morphine alkaloids acs.org.

Tandem Radical Cyclizations: A strategy involving the cyclization of an allyloxy aryl radical can produce the dihydrobenzofuran component, a critical part of the target structure udel.edu.

Palladium-Catalyzed Reactions: A double-Heck cyclization reaction has been shown to efficiently generate two rings and two adjacent stereocenters in a single step nih.gov.

Aldol Reactions: The morphinan core has also been constructed using key steps like an intramolecular aldol reaction and an intramolecular 1,6-addition nih.gov.

The challenge of creating the sterically hindered quaternary carbon center at C-13 is a significant hurdle in morphinan synthesis. Various methods have been developed to address this, including the intramolecular Heck reaction, which has proven effective in forging this critical bond udel.edu.

Chemoenzymatic Synthetic Routes for Morphinan Alkaloids and Derivatives

Chemoenzymatic methods, which combine the selectivity of biological catalysts with the practicality of traditional organic chemistry, offer a powerful alternative for constructing the morphinan core nih.govacs.org. These routes often leverage enzymes from the opium poppy (Papaver somniferum), the natural source of morphine alkaloids.

A notable approach involves the use of recombinant Saccharomyces cerevisiae (baker's yeast) as a microbial host for the synthesis plos.orgnih.gov. By expressing a series of enzymes from P. somniferum, a biosynthetic pathway can be established to convert simple precursors into key morphinan intermediates like thebaine plos.orgnih.gov.

Key Enzymes in the Chemoenzymatic Synthesis of the Morphinan Core

| Enzyme | Function | Precursor | Product |

|---|---|---|---|

| Salutaridine Synthase (PsSAS) | Catalyzes the conversion of (R)-reticuline | (R)-Reticuline | Salutaridine |

| Salutaridine Reductase (PsSAR) | Reduces the keto group of salutaridine | Salutaridine | Salutaridinol |

This table summarizes the key enzymatic steps in the biosynthesis of the thebaine precursor within a recombinant yeast system, as described in scientific literature. plos.org

The product of this enzymatic cascade, salutaridinol-7-O-acetate, spontaneously rearranges to form thebaine, which possesses the complete pentacyclic morphinan core plos.orgnih.gov. This thebaine can then serve as a versatile starting material for further chemical modifications to introduce the 10-oxo group.

Targeted Synthesis of the 10-Oxo Functionality

With the morphinan core established, the next critical phase is the specific introduction of the ketone at the C-10 position. This benzylic position requires targeted oxidation reactions.

Oxidation Reactions Leading to the (-)-3-Methoxy-17-methyl-10-oxomorphinan Structure

The synthesis of 10-oxo morphinans can be achieved through the oxidation of advanced intermediates. One well-documented strategy involves the oxidation of a C-10 hydroxyl group. For instance, the synthesis of 10-oxomorphine has been accomplished by first oxidizing 6-O-acetylcodeine with chromic acid to introduce a 10-hydroxy group. This intermediate is then further oxidized using manganese dioxide to yield the desired 10-oxo functionality. Subsequent hydrolysis and O-demethylation complete the synthesis.

Another approach involves the oxidation of the secondary alcohol at C-6 to a ketone. The Albright-Goldman oxidation, which utilizes dimethyl sulfoxide (DMSO) and acetic anhydride, has been successfully applied to a morphinan scaffold. This method is considered mild and suitable for complex natural product substrates. The Swern oxidation is another DMSO-based protocol that can be used for this transformation nottingham.ac.uk.

A key transformation for introducing the 10-oxo group involves a unique reaction starting from thebaine. This method utilizes an oxidative dearomatization/cycloaddition sequence to install the necessary oxygen functionality.

Isolation and Purification Techniques for High-Purity Compounds

The isolation and purification of the final compound are critical to ensure high purity. Morphinan alkaloids, being basic compounds, can be purified using a variety of techniques based on their physicochemical properties.

Classical methods involve acid-base extractions. The crude alkaloid mixture can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then the desired morphinan is precipitated by carefully adjusting the pH of the aqueous solution to its isoelectric point (typically around pH 8.5 to 9.5) google.comwipo.int. Treatment with lime (calcium hydroxide) can also be used to separate morphine-like alkaloids, which are phenolic and thus soluble in strong base, from other non-phenolic alkaloids unodc.org.

For achieving high diastereomeric and enantiomeric purity, chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation of closely related morphinan derivatives and is often used in the final purification stages to obtain highly pure compounds study.com. It can also be used to analyze the enantiomeric purity of intermediates during the synthesis udel.edu.

Crystallization: Fractional crystallization is a common technique used to separate diastereomers of morphinan compounds. This method can be highly effective, especially on a large scale, and can sometimes be enhanced by epimerizing the undesired diastereomer and recycling it back into the process google.com.

Advanced Synthetic Techniques in Morphinan Chemistry

The pursuit of more efficient and elegant syntheses of the morphinan core has led to the application of several modern and advanced chemical reactions. These techniques aim to build the complex polycyclic structure with high levels of control and in fewer steps.

Prominent examples of such advanced techniques include:

Palladium-Catalyzed Reactions: As mentioned, the Heck reaction is a cornerstone for forming the C-13 quaternary center udel.edu. More recently, double-Heck cyclizations have been employed to form multiple rings in one pot nih.gov. Stille-type couplings have also been utilized to introduce specific functionalities onto the morphinan skeleton mdpi.com.

Photo-Redox Chemistry: Light-mediated reactions are emerging as powerful tools. A photo-redox hydroamination protocol has been developed as a novel, atom-economical method for assembling the piperidine D-ring of the morphinan structure nih.gov.

Oxidative Coupling: An ortho-para oxidative phenolic coupling strategy represents a biomimetic approach to forging key bonds within the morphinan framework researchgate.net.

C-H Activation/Insertion: Direct functionalization of C-H bonds is a highly sought-after strategy in modern synthesis. C-H insertion reactions provide a direct path to form new bonds and ring systems, streamlining the synthetic sequence.

These contemporary methods highlight the ongoing evolution of synthetic strategies toward these essential and complex molecules, enabling more efficient access to compounds like this compound.

Application of Suzuki-Miyaura Cross-Coupling in Morphinan Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. mychemblog.comlibretexts.org This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has found widespread application in drug discovery and development due to its reliability and flexibility. nih.gov In the context of morphinan synthesis, this reaction is particularly valuable for the functionalization of the aromatic A-ring and the C-ring, allowing for the introduction of various substituents to modulate pharmacological activity. researchgate.netresearchgate.net

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. mychemblog.com The reaction's robustness and tolerance of a wide range of functional groups make it a powerful tool for the late-stage diversification of complex molecules like morphinans. researchgate.net While specific examples detailing the Suzuki-Miyaura coupling on the this compound core are not extensively documented in readily available literature, the principles of its application to similar morphinan structures are well-established. For instance, the C-ring of a morphinan could be functionalized by first introducing a leaving group, such as a bromo or tosyloxy group, which can then participate in a Suzuki-Miyaura cross-coupling reaction to introduce new carbon-based substituents. researchgate.net

| Reactant 1 (Morphinan Derivative) | Reactant 2 (Organoboron Reagent) | Catalyst/Conditions | Potential Product Feature |

| C-6 Halogenated Morphinan | Arylboronic acid | Pd(PPh₃)₄, base | Aryl group at C-6 |

| C-8 Triflated Morphinan | Vinylboronate ester | PdCl₂(dppf), base | Vinyl group at C-8 |

Diels-Alder and Related Cycloaddition Reactions for Ring Construction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings and has been pivotal in the synthesis of the morphinan core. nih.govmdpi.com This reaction's ability to form multiple carbon-carbon bonds and set several stereocenters in a single step makes it highly efficient for building complex molecular architectures. nih.gov

In the context of morphinan synthesis, the Diels-Alder reaction is often employed to construct the B and C rings of the scaffold. nih.govmdpi.com A classic example is the reaction of a diene, often derived from a substituted cyclohexene, with a suitable dienophile to form the bicyclic core of the morphinan structure. semanticscholar.org The stereoselectivity of the Diels-Alder reaction is a crucial aspect, as the approach of the dienophile to the diene is influenced by steric and electronic factors, leading to the formation of specific stereoisomers. nih.gov For instance, in the cycloaddition of dienophiles to thebaine, a morphinan alkaloid, the reaction occurs stereoselectively on the β-face of the molecule. nih.govmdpi.com

The regioselectivity of the Diels-Alder reaction is also a key consideration, particularly when using unsymmetrical dienes or dienophiles. The substituents on both the diene and dienophile direct the orientation of the cycloaddition, leading to the formation of specific regioisomers. mdpi.com

| Diene | Dienophile | Key Feature of Cycloaddition | Resulting Structural Motif |

| Substituted 1,3-cyclohexadiene | Acrylonitrile | High stereoselectivity | Morphinan B/C ring system |

| Thebaine (contains a diene) | Methyl vinyl ketone | β-face attack | Ethenomorphinan bridge |

Utilization of Birch Reduction in Morphinan Derivative Synthesis

The Birch reduction is a dissolving metal reduction that is highly effective for the partial reduction of aromatic rings, a crucial transformation in the total synthesis of many morphinan alkaloids. nih.gov This reaction typically employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. nih.gov

A prominent application of the Birch reduction is found in the celebrated total synthesis of morphine developed by Kenner C. Rice. nottingham.ac.ukwikipedia.org In this synthetic route, a key intermediate containing an aromatic ring is subjected to Birch reduction to produce a 1,4-diene. This transformation is essential for establishing the correct oxidation state and stereochemistry of the B-ring of the morphinan core. nottingham.ac.uk The resulting enol ether from the Birch reduction can then be further manipulated to construct the complete morphinan skeleton. nottingham.ac.uk The deconstructive asymmetric total synthesis of (-)-thebainone A also features a Birch reduction to prepare a key alcohol intermediate. nih.gov

Chemical Transformations for Analogues and Derivatives of this compound

The development of novel morphinan analogues with improved pharmacological profiles is a significant area of medicinal chemistry. This section explores the design principles and synthetic strategies employed to create derivatives of the parent compound.

Design Principles for Novel Morphinan Analogues with Modified Pharmacological Profiles

The design of new morphinan analogues is guided by a deep understanding of their structure-activity relationships (SAR). nih.govnih.gov The "message-address" concept is a key principle, where the "message" portion of the molecule is responsible for eliciting the biological response, and the "address" portion contributes to receptor selectivity. nih.gov By systematically modifying different parts of the morphinan scaffold, researchers can fine-tune the pharmacological properties of the resulting compounds. elsevierpure.com

Key structural modifications include alterations to the N-substituent, functionalization of the C-ring at various positions, and changes to the oxygenation pattern of the aromatic A-ring. nih.gov For example, the nature of the substituent at the nitrogen atom (position 17) can dramatically influence whether a compound acts as an agonist, antagonist, or partial agonist at opioid receptors. google.com The introduction of bulky substituents at certain positions can also enhance receptor selectivity. researchgate.net Computational modeling and molecular docking studies are increasingly used to predict how new analogues will interact with their biological targets, aiding in the rational design of molecules with desired properties. frontiersin.org

Synthetic Routes for N-Substituted Morphinans

The substituent at the nitrogen atom of the morphinan skeleton plays a crucial role in determining its pharmacological activity. google.com Therefore, the development of efficient methods for N-alkylation and N-arylation is of paramount importance.

A common approach to introduce new N-substituents is through the N-demethylation of naturally occurring morphinans, such as morphine or codeine, to yield the corresponding nor-compound (a secondary amine). rug.nl This can be achieved using various reagents, although many classical methods involve harsh or toxic chemicals. rug.nl More recent methods have focused on milder and more efficient catalytic approaches. rug.nl Once the nor-compound is obtained, it can be readily N-alkylated or N-arylated using a variety of standard synthetic methods. google.com Reductive amination of aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride is a widely used technique for N-alkylation. google.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for N-arylation. researchgate.net

| Starting Material | Reagent/Reaction Type | Product | Significance |

| This compound | N-Demethylation reagent | (-)-3-Methoxy-10-oxonormorphinan | Key intermediate for diversification |

| (-)-3-Methoxy-10-oxonormorphinan | Alkyl halide / Base | N-Alkyl derivative | Modulates agonist/antagonist activity |

| (-)-3-Methoxy-10-oxonormorphinan | Aryl halide / Pd catalyst | N-Aryl derivative | Explores novel SAR |

Preparation of Morphinan Skeletons with Substitutions at Positions 5 and 14 (e.g., 5-benzyl, 14-alkoxy)

Modifications at positions 5 and 14 of the morphinan skeleton have been shown to have a significant impact on the pharmacological profile of these compounds, often leading to analogues with enhanced potency and reduced side effects. researchgate.netnih.govnih.gov

The introduction of a 5-benzyl group has been explored as a strategy to create potent µ-opioid receptor agonists with an improved side effect profile. researchgate.net The synthesis of these analogues typically involves starting from a precursor with the desired 5-benzyl substituent already in place or introducing it at a later stage of the synthesis.

The incorporation of alkoxy groups at the 14-position has been a particularly fruitful area of research, leading to the development of highly potent and safer opioid analgesics. nih.govnih.govresearchgate.net The synthesis of 14-alkoxymorphinans often starts from a 14-hydroxy intermediate, which can be prepared from naturally occurring alkaloids like thebaine or oripavine. researchgate.net The 14-hydroxyl group can then be alkylated using various alkylating agents under basic conditions to yield the desired 14-alkoxy derivatives. nih.gov The nature of the alkoxy group can be varied to fine-tune the binding affinity and functional activity at different opioid receptors. nih.govbenthamscience.com

Pharmacological Characterization: in Vitro Studies

Opioid Receptor Binding Affinity and Selectivity of (-)-3-Methoxy-17-methyl-10-oxomorphinan and its Analogues

The affinity of a ligand for a receptor is a measure of how tightly it binds. This is typically quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity. Studies on 10-ketomorphinan analogues, a class to which this compound belongs, have demonstrated varied affinities for the three main opioid receptors: mu (µ), delta (δ), and kappa (κ). nih.gov

Research into a series of 10-ketomorphinan analogues has shown that these compounds generally exhibit high affinity for µ-opioid receptors (MOR). nih.gov The specific affinity is significantly influenced by the substituent at the nitrogen (N-17) position. For instance, the N-2-phenylethyl analogue of 10-ketomorphinan displayed good affinity and selectivity for the µ-receptor. nih.gov

The µ-opioid receptor is a primary target for many opioid analgesics. painphysicianjournal.com Ligands such as morphine and fentanyl exhibit high affinity for this receptor, which mediates their analgesic effects but also their undesirable side effects. painphysicianjournal.comzenodo.org The binding affinity of various morphinan-based ligands to the human µ-opioid receptor has been extensively studied, with Kᵢ values ranging from the sub-nanomolar to the micromolar range. For example, the potent agonist sufentanil has a Kᵢ of 0.138 nM, while tramadol (B15222) has a much lower affinity with a Kᵢ of 12,486 nM. zenodo.org

Further modifications at the 3-position of the morphinan (B1239233) structure have indicated that a hydrogen bond donor is a crucial requirement for maintaining good affinity at the µ-receptor. nih.gov For example, replacing the phenolic hydroxyl group with a 3-carboxamido group in certain morphinans resulted in compounds with comparable µ-receptor affinity to their parent congeners. nih.gov

Table 1: Binding Affinities (Kᵢ, nM) of Selected Morphinan Ligands at the Mu (µ) Opioid Receptor This table presents a selection of morphinan compounds and their binding affinities for the µ-opioid receptor to provide context for the 10-oxomorphinan class.

| Compound | Kᵢ (nM) at µ-Opioid Receptor |

|---|---|

| Levorphanol | 0.21 researchgate.net |

| Buprenorphine | <1 zenodo.org |

| Sufentanil | 0.138 zenodo.org |

| Morphine | 1-100 zenodo.org |

| Fentanyl | 1-100 zenodo.org |

| Tramadol | >100 zenodo.org |

In general, 10-ketomorphinan analogues have been observed to possess a lower affinity for δ-opioid receptors (DOR) compared to their affinity for µ and κ receptors. nih.gov This characteristic often results in good selectivity for µ and κ receptors over the δ subtype. nih.gov

However, the affinity for the κ-opioid receptor (KOR) is often high and, similar to the µ-receptor, is heavily dependent on the N-substituent. nih.gov For example, the N-cyclobutylmethyl analogue of 10-ketomorphinan demonstrated both high affinity and high selectivity for the κ-receptor. nih.gov Another analogue, the N-(S)-tetrahydrofurfuryl derivative, showed the highest affinity across all three receptor types (µ, δ, and κ). nih.gov

The replacement of the 3-hydroxyl group with bioisosteric alternatives like 3-amino or 3-carboxamido groups has been shown to maintain reasonably good affinity at κ-receptors, similar to their effects on µ-receptors. nih.gov

Table 2: Binding Affinities (Kᵢ, nM) of a 10-Ketomorphinan Analogue and Reference Compound at δ and κ Opioid Receptors

| Compound | Kᵢ (nM) at δ-Opioid Receptor | Kᵢ (nM) at κ-Opioid Receptor |

|---|---|---|

| Levorphanol | 4.2 researchgate.net | 2.3 researchgate.net |

| N-Cyclobutylmethyl-10-ketomorphinan | Lower Affinity (relative to µ/κ) nih.gov | High Affinity nih.gov |

Receptor Functional Assays of this compound

Functional assays move beyond simple binding affinity to measure the biological response a ligand produces upon binding to a receptor. These assays are crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist). pharmacytimes.com

G-protein coupled receptors (GPCRs), such as the opioid receptors, initiate intracellular signaling by activating heterotrimeric G-proteins. nih.gov The [³⁵S]GTPγS binding assay is a widely used functional test that measures the level of G-protein activation following agonist binding. nih.govnih.gov In this assay, an agonist-bound receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is then quantified as a measure of receptor activation. nih.gov

This assay allows for the determination of an agonist's potency (EC₅₀ value) and efficacy (Eₘₐₓ value). nih.gov For example, studies on the potent µ-opioid agonist 14-methoxymetopon (B146635) showed that it increased [³⁵S]GTPγS binding with an EC₅₀ of 70.9 nM, confirming its agonist character. drugbank.com Similarly, buprenorphine has been characterized as a partial agonist at µ, κ, and δ receptors using this assay, while samidorphan (B1681425) was found to be an antagonist at the µ-receptor and a partial agonist at κ and δ receptors. nih.gov

The introduction of a keto group at the 10-position of the morphinan structure, as in this compound, can influence these functional properties. While specific functional data for this exact compound is not widely published, studies on analogues provide insight. For instance, in a series of orvinol analogues, which share the morphinan core, small changes to the structure led to significant shifts in functional activity. A phenyl ring analogue of buprenorphine was found to lack any opioid agonist activity in vivo and acted as an antagonist at both µ and κ receptors. acs.org In contrast, other analogues were identified as partial or full agonists at the µ and κ receptors in [³⁵S]GTPγS assays. acs.org

This highlights the principle that the functional activity of 10-oxomorphinans is highly dependent on the complete substitution pattern of the molecule, not just the presence of the 10-keto group.

Receptor Binding Kinetics of Morphinan Ligands

Receptor binding kinetics, which describes the rate of association (kₒₙ) and dissociation (kₒբբ) of a ligand from its receptor, is an important factor in determining its pharmacological profile. enzymlogic.com The residence time of a ligand at the receptor, which is inversely related to the dissociation rate (kₒբբ), can significantly influence the duration and nature of the biological effect. enzymlogic.com

For GPCRs like the µ-opioid receptor, the binding pocket for morphinan ligands is relatively deep within the receptor structure but is also largely exposed to the extracellular surface. nih.govresearchgate.net This contrasts with some other GPCRs, like muscarinic receptors, where the ligand is more deeply buried, leading to very slow dissociation kinetics. nih.gov

Different opioid ligands exhibit distinct kinetic profiles. Buprenorphine, for example, is known for its high-affinity binding to µ-opioid receptors and its slow dissociation kinetics (kₒբբ = 2.0 × 10⁻⁴ s⁻¹). enzymlogic.com In contrast, the antagonist naloxone (B1662785) has a much more rapid dissociation rate (kₒբբ = 2.4 × 10⁻² s⁻¹). enzymlogic.com These kinetic parameters can have significant pharmacological implications. A ligand with a slow dissociation rate may have a longer duration of action. The study of binding kinetics provides a more dynamic understanding of the ligand-receptor interaction compared to equilibrium binding affinity (Kᵢ) alone. enzymlogic.com

Stereoisomerism and Pharmacological Differentiation

Stereoisomerism plays a pivotal role in the pharmacology of morphinans. Enantiomers, which are non-superimposable mirror images of each other, often exhibit vastly different pharmacological profiles. This is due to the three-dimensional nature of receptor binding pockets, which can preferentially accommodate one enantiomer over the other.

The importance of stereochemistry in the morphinan class is exemplified by the well-characterized enantiomeric pair, dextromethorphan (B48470) and levomethorphan. These compounds share the same chemical formula and connectivity of atoms but differ in their spatial arrangement. This difference in chirality leads to their classification into distinct pharmacological categories.

Dextromethorphan ((+)-3-methoxy-17-methylmorphinan) is widely known as an over-the-counter cough suppressant (antitussive). researchgate.net Its primary mechanism of action is as an antagonist at the NMDA receptor and an agonist at sigma-1 receptors. researchgate.net It has very low affinity for opioid receptors and thus lacks the analgesic and addictive properties associated with typical opioids. researchgate.net

Levomethorphan ((-)-3-methoxy-17-methylmorphinan) , the levorotatory enantiomer, is a potent opioid analgesic. researchgate.net It acts as an agonist at mu-, delta-, and kappa-opioid receptors, with an analgesic potency reportedly several times that of morphine. researchgate.net Unlike its dextrorotatory counterpart, levomethorphan is a controlled substance due to its potential for abuse and dependence. researchgate.net

The distinct pharmacological profiles of dextromethorphan and levomethorphan are a direct consequence of their differential interactions with various receptor systems. The levorotatory configuration of levomethorphan allows for high-affinity binding to opioid receptors, while the dextrorotatory configuration of dextromethorphan favors interaction with the NMDA and sigma-1 receptors.

The following table summarizes the contrasting pharmacological profiles of these two enantiomers.

| Feature | Dextromethorphan | Levomethorphan |

| Stereochemistry | Dextrorotatory (+) | Levorotatory (-) |

| Primary Mechanism | NMDA receptor antagonist, Sigma-1 agonist | Opioid receptor agonist (mu, delta, kappa) |

| Opioid Receptor Affinity | Low | High |

| Primary Clinical Use | Antitussive (cough suppressant) | Opioid analgesic |

| Abuse Potential | Low (dissociative effects at high doses) | High |

Based on this well-established precedent, it can be inferred that this compound, being a levorotatory morphinan, would likely exhibit a pharmacological profile more aligned with opioid receptor agonism, similar to levomethorphan, rather than the antitussive and NMDA-antagonistic properties of a dextrorotatory analogue. The presence of the 10-oxo group would, however, be expected to modulate its binding affinity and efficacy at these receptors compared to levomethorphan.

Structure Activity Relationship Sar Investigations

Influence of Morphinan (B1239233) Core Substitutions on Receptor Interactions

The core structure of the morphinan molecule offers several positions where chemical modifications can dramatically alter receptor affinity, efficacy, and selectivity.

Systematic investigation into the morphinan skeleton has established the importance of several key functional groups.

Position 3: The substituent at the 3-position on the A-ring is crucial for receptor interaction. While a phenolic hydroxyl group is a classic feature of many potent opioids like morphine, research on 10-ketomorphinan analogues indicates that a hydrogen-bond donor at this position is an essential requirement for maintaining good affinity at both mu (μ) and kappa (κ) opioid receptors. nih.gov For instance, bioisosteric replacement of the 3-hydroxyl group with a 3-carboxamido moiety has been shown to yield compounds with affinities comparable to their hydroxyl counterparts. nih.gov This suggests that the hydrogen-bond donating capacity, rather than the specific hydroxyl group, is the key determinant for binding. The methoxy (B1213986) group in (-)-3-Methoxy-17-methyl-10-oxomorphinan serves as a common prodrug form of a phenolic hydroxyl, often being metabolized in vivo to the more active 3-hydroxy analogue.

Positions 4 and 5: The 4,5-epoxy bridge (E-ring) is a characteristic feature of many natural and semi-synthetic opioids, including morphine. oup.com This structural element is considered a critical component of the "message" that corresponds to the N-terminal tyrosine residue found in endogenous opioid peptides, making it vital for general opioid receptor recognition. nih.gov Removal or alteration of this epoxy ring typically leads to significant changes in the pharmacological profile. oup.com

Position 14: The introduction of a hydroxyl group at the C-14 position has a profound impact on the activity of morphinans, often increasing potency and influencing the agonist-antagonist character of the ligand. nih.gov This substituent is present in numerous clinically significant opioids like oxycodone and naltrexone. nih.gov

Position 17: The substituent on the nitrogen at position 17 is a primary determinant of the compound's functional activity, dictating whether the molecule acts as an agonist, antagonist, or partial agonist. This is explored in detail in section 4.2.

The introduction of a carbonyl (oxo) group at the 10-position of the morphinan C-ring significantly modifies the compound's pharmacological properties. Early research suggested that adding a 10-oxo group to simple morphinans could lead to a substantial decrease in analgesic potency. gla.ac.uk

However, subsequent investigations were inspired by benzomorphan (B1203429) drugs like ethylketocyclazocine, which possess a 10-oxo group and exhibit a preference for the κ-opioid receptor. gla.ac.ukgla.ac.uk The strategic goal was to introduce this moiety into already potent μ-selective morphinans to potentially shift their selectivity profile. gla.ac.uk A study on a series of 10-ketomorphinan analogues revealed that these compounds generally possess high affinity for μ and κ receptors while having a lower affinity for the delta (δ) receptor. nih.gov This results in ligands with good selectivity for μ and κ receptors over δ receptors, indicating that the 10-oxo group is a key modulator of receptor selectivity. nih.gov

N-Substituent Modifications and Their Pharmacological Outcomes

The nitrogen atom at position 17 is a highly manipulable site on the morphinan scaffold, and modifications here are pivotal in defining the ligand's interaction with opioid receptors.

The identity of the N-17 substituent is arguably the most critical factor in determining the functional nature (agonist vs. antagonist) of a morphinan ligand.

N-Methyl: The N-methyl group, as found in morphine and the parent compound of this article, is typically associated with strong μ-agonist activity.

N-Phenethyl: Replacing the N-methyl group with an N-phenethyl group often enhances μ-opioid receptor affinity and agonist potency.

N-Allyl and N-Cyclopropylmethyl: Substitution with small alkyl groups like allyl or cyclopropylmethyl famously imparts antagonist properties at the μ-receptor, as seen in the classic examples of naloxone (B1662785) and naltrexone. researchgate.net In the 10-ketomorphinan series, it was demonstrated that an N-cyclobutylmethyl substituent conferred high affinity and selectivity for the κ receptor. nih.gov

A study of various 10-ketomorphinan analogues demonstrated that a wide range of substituents can be accommodated at the N-17 position, each tailoring the receptor profile differently. nih.gov For example, the N-2-phenylethyl analogue showed good affinity and selectivity for the μ receptor, whereas the N-cyclobutylmethyl analogue displayed high affinity and selectivity for the κ receptor. nih.gov

| Compound | N-17 Substituent | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) | Selectivity (μ/κ) |

|---|---|---|---|---|---|

| 10 | Cyclopropylmethyl | 0.43 | 19 | 0.29 | 1.48 |

| 13 | Cyclobutylmethyl | 1.1 | 29 | 0.17 | 6.47 |

| 18 | 2-Phenylethyl | 0.16 | 12 | 1.1 | 0.15 |

| 11 | (S)-Tetrahydrofurfuryl | 0.12 | 1.1 | 0.15 | 0.80 |

The shift from agonist to antagonist activity and the modulation of receptor selectivity (μ vs. κ vs. δ) are directly linked to the steric bulk, conformational flexibility, and electronic nature of the N-17 substituent. Larger, bulkier groups like N-phenethyl can access additional binding pockets within the receptor, enhancing agonist efficacy at the μ-receptor. Conversely, smaller, conformationally distinct groups like N-allyl and N-cyclopropylmethyl are thought to stabilize a receptor conformation that is incompatible with signal transduction, leading to antagonism. The specific example of the N-cyclobutylmethyl group in 10-oxomorphinans favoring the κ receptor highlights how subtle changes in the size and shape of the substituent can fine-tune interactions to favor one receptor subtype over another. nih.gov

Stereochemical Influences on Structure-Activity Relationships within the Morphinan Class

Stereochemistry is an absolute determinant of pharmacological activity in the morphinan class. The naturally occurring alkaloids possess a specific levorotatory (-) configuration. This precise three-dimensional arrangement is complementary to the opioid receptor binding pocket. The unnatural, dextrorotatory (+) enantiomer of morphine, for example, is virtually devoid of analgesic activity as it does not bind to the μ-opioid receptor. This demonstrates that the receptor is highly stereoselective, and only the (-) isomer can achieve the necessary orientation to engage with key residues, such as the aspartate in transmembrane helix 3, required for high-affinity binding and subsequent receptor activation or blockade. This principle holds true across the morphinan class, making the synthesis of enantiomerically pure compounds a critical aspect of drug design.

Computational and Biophysical Approaches in SAR Elucidation

The exploration of the structure-activity relationships (SAR) for morphinan derivatives, including this compound, has been significantly advanced by the integration of computational and biophysical techniques. These methods provide profound insights into the molecular interactions between ligands and opioid receptors, guiding the rational design of new compounds with specific affinity and selectivity profiles.

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in visualizing and analyzing the binding of morphinan ligands to opioid receptors at an atomic level. nih.govmdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique allows researchers to understand how modifications to the morphinan scaffold, such as the introduction of a keto group at the C-10 position, might influence the binding pose and interactions with key amino acid residues within the receptor's binding pocket. nih.govnih.gov For instance, docking studies on various morphinans have highlighted the critical role of a salt bridge formation between the protonated amine of the ligand and the highly conserved Aspartic acid residue (D1473.32) in transmembrane helix 3 (TM3) of the µ-opioid receptor (MOR). nih.govnih.gov

Following docking, molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex. nih.govzib.de MD simulations model the movement of atoms and molecules over time, revealing the stability of binding poses, the influence of water molecules in the binding site, and the conformational changes the receptor undergoes upon ligand binding. nih.govmdpi.com These simulations can help explain how subtle chemical differences among structurally similar morphinans can lead to varied pharmacological activities, such as agonism versus antagonism. nih.gov

Biophysical methods, primarily radioligand binding assays, provide the essential experimental data that validates and complements computational models. These assays directly measure the binding affinity of a compound for a specific receptor subtype (e.g., µ, κ, δ). nih.gov By systematically synthesizing and testing a series of analogues, researchers can build a robust SAR profile.

A key study on 10-ketomorphinan analogues systematically investigated how substitutions at the nitrogen atom (N-17) influence binding affinity and selectivity for µ (MOR), κ (KOR), and δ (DOR) opioid receptors. The findings from this research underscore the power of combining synthesis with biophysical evaluation to elucidate SAR. In this series, the parent compound with a methyl group at N-17 (analogous to this compound) was compared against a variety of other N-substituents. nih.gov

The investigation revealed that the N-17 substituent plays a pivotal role in determining both the affinity and selectivity of 10-ketomorphinans. nih.gov For example, introducing an N-cyclobutylmethyl group resulted in a compound with high affinity and selectivity for the KOR. nih.govresearchgate.net Conversely, substitution with an N-2-phenylethyl group conferred good affinity and selectivity for the MOR. nih.govresearchgate.net These experimental findings provide a clear SAR, demonstrating that specific structural modifications can steer the compound's activity towards a desired receptor subtype. The study also highlighted that a hydrogen-bond donor at the C-3 position is a crucial requirement for maintaining high affinity at both µ and κ receptors. nih.gov

The binding affinities of several N-substituted 10-keto-3-hydroxymorphinan analogues are detailed in the table below.

| Compound | N-Substituent (R) | Ki (nM) MOR | Ki (nM) KOR | Ki (nM) DOR |

|---|---|---|---|---|

| 1 | -CH3 (Methyl) | 1.5 | 1.8 | 108 |

| 2 | -(CH2)2-Ph (Phenylethyl) | 0.5 | 2.8 | 14 |

| 3 | -CH2-c-Pr (Cyclopropylmethyl) | 0.9 | 0.4 | 22 |

| 4 | -CH2-c-Bu (Cyclobutylmethyl) | 2.1 | 0.2 | 50 |

| 5 | -(S)-THF ((S)-Tetrahydrofurfuryl) | 0.3 | 0.3 | 11 |

Data sourced from a study on 10-ketomorphinan analogues. nih.gov Ki represents the inhibitory constant, a measure of binding affinity; lower values indicate higher affinity.

Molecular Mechanisms of Action

Ligand-Receptor Interaction Dynamics and Conformational Biology

The interaction between a morphinan (B1239233) ligand and an opioid receptor is a highly specific process governed by the chemical structure of the ligand and the architecture of the receptor's binding pocket. This interaction induces conformational changes in the receptor, which is the first step in signal transduction.

Molecular docking studies of morphinan ligands with opioid receptors have elucidated the key interactions that stabilize the ligand-receptor complex. Morphinan compounds bind deeply within a large, solvent-exposed pocket formed by the transmembrane (TM) helices of the receptor. u-szeged.hunih.gov This binding is characterized by a series of specific contacts between the ligand and amino acid residues within this pocket.

A crucial interaction for many morphinan ligands is a charge-charge interaction between the protonated tertiary amine of the ligand and the highly conserved Aspartic acid residue at position 3.32 (D147 in the μ-opioid receptor, µOR). nih.govmdpi.com This ionic bond is considered a primary anchor point for the ligand. Another conserved interaction involves a hydrogen-bonding network. The phenolic hydroxyl group at position 3 of many morphinans engages with a conserved Histidine residue in TM6 (H297 in µOR), often mediated by water molecules. mdpi.comnih.govnih.gov The aromatic ring of the morphinan scaffold is typically stabilized by hydrophobic interactions with surrounding residues such as M151, V236, I296, and V300. nih.gov While (-)-3-Methoxy-17-methyl-10-oxomorphinan has a methoxy (B1213986) group instead of a hydroxyl group at the 3-position, this group can still participate in hydrogen bonding as an acceptor. The 10-oxo group introduces a polar feature that may form additional interactions within the binding pocket.

| Interaction Type | Ligand Moiety | Receptor Residue (µOR) | Reference |

|---|---|---|---|

| Ionic Interaction / Salt Bridge | Protonated Tertiary Amine | Aspartate (D1473.32) | nih.govmdpi.com |

| Water-Mediated Hydrogen Bond | Phenolic Hydroxyl Group (or Methoxy Group) | Histidine (H2976.52) | mdpi.comnih.gov |

| Hydrogen Bond | 14-Hydroxyl Group (if present) | Aspartate (D1473.32) | nih.gov |

| Hydrophobic Interactions | Aromatic Ring | M1513.36, V2365.42, I2966.51, V3006.55 | nih.gov |

The binding of an agonist ligand like a levorotatory morphinan to an opioid receptor is not a simple lock-and-key event; it induces significant conformational rearrangements within the receptor structure, transitioning it from an inactive to an active state. nih.gov This activation process is a dynamic sequence of events. escholarship.org A major conformational change involves an outward movement of the intracellular ends of TM5 and TM6, which creates a binding site for the intracellular G-protein. escholarship.orgplos.org

Molecular dynamics simulations and structural studies have identified specific "molecular switches" that are critical for this transition. frontiersin.org One such switch is the "3-7 lock," a hydrogen bond between D1473.32 and Y3267.43 in the µOR. nih.govplos.org The interaction with the agonist can disrupt this lock, facilitating the larger-scale movement of the transmembrane helices. plos.orgfrontiersin.org Studies comparing agonists have shown that different ligands can stabilize distinct active-state conformations, which may explain their varying signaling profiles. frontiersin.org The binding of the agonist is allosterically coupled to the conformational changes at the intracellular G-protein binding site, although this coupling can be weak, requiring the presence of the G-protein to fully stabilize the active receptor state. escholarship.org

| Structural Element | Conformational Change | Functional Consequence | Reference |

|---|---|---|---|

| Transmembrane Helix 6 (TM6) | Outward movement of the intracellular end | Opens the G-protein binding site | plos.org |

| Transmembrane Helix 5 (TM5) | Outward movement of the intracellular end | Contributes to opening the G-protein binding site | escholarship.orgfrontiersin.org |

| "3-7 Lock" (D3.32-Y7.43) | Disruption of the hydrogen bond | Acts as a molecular switch for activation | plos.orgfrontiersin.org |

| Intracellular Loop 1 (ICL1) & Helix 8 | Conformational changes upon agonist binding | May play a role in initial G-protein interaction and specificity | escholarship.org |

Signal Transduction Pathways Mediated by Opioid Receptors

Opioid receptors belong to the superfamily of G-protein-coupled receptors (GPCRs). nih.govwikipedia.org Upon activation by an agonist, they transduce the extracellular signal into an intracellular response by activating heterotrimeric G-proteins.

In its inactive state, the G-protein exists as a heterotrimer consisting of Gα, Gβ, and Gγ subunits, with guanosine (B1672433) diphosphate (B83284) (GDP) bound to the Gα subunit. nih.gov The agonist-induced conformational change in the opioid receptor promotes its interaction with the G-protein. nih.gov This interaction catalyzes the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit. nih.gov

The binding of GTP to Gα triggers another conformational change within the G-protein itself, leading to the dissociation of the GTP-bound Gα subunit from the Gβγ dimer. nih.govnih.gov Both the Gα-GTP subunit and the Gβγ dimer are now active and can modulate the activity of various downstream effector proteins. nih.gov Opioid receptors, including the µ, δ, and κ subtypes, predominantly couple to inhibitory G-proteins of the Gαi/o family. mdpi.comnih.gov The signaling process is terminated when the Gα subunit hydrolyzes GTP back to GDP, a process accelerated by Regulator of G-protein Signaling (RGS) proteins, allowing the Gα subunit to re-associate with the Gβγ dimer. nih.gov

Once activated, the G-protein subunits initiated by morphinan agonist binding modulate several key intracellular signaling pathways. frontiersin.org The primary and most well-known effect of Gαi/o activation is the inhibition of adenylyl cyclase. nih.govresearchgate.net This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP), which in turn reduces the activity of protein kinase A (PKA). nih.govnih.gov

The Gβγ dimer also plays a crucial role in signal transduction. nih.gov It can directly interact with and modulate the activity of ion channels. nih.gov A key effect is the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. nih.govnih.gov Simultaneously, the Gβγ dimer can inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and thereby decreasing the release of neurotransmitters from presynaptic terminals. nih.govnih.gov

In addition to these classical pathways, opioid receptor activation can trigger other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK1/2) cascade. nih.govnih.gov This activation can occur through various mechanisms, sometimes involving β-arrestin proteins, which are also involved in receptor desensitization and internalization. nih.govnih.gov The specific pathways activated can be ligand-dependent, a phenomenon known as biased agonism. nih.gov

| Mediator | Effector | Effect | Reference |

|---|---|---|---|

| Gαi/o | Adenylyl Cyclase | Inhibition (decreased cAMP) | nih.govresearchgate.net |

| Gβγ | GIRK Channels | Activation (K+ efflux, hyperpolarization) | nih.govnih.gov |

| Gβγ | Voltage-Gated Ca2+ Channels | Inhibition (decreased Ca2+ influx) | nih.govnih.gov |

| G-protein or β-arrestin | MAPK/ERK Pathway | Activation | nih.govnih.gov |

| Gβγ | Phospholipase C (PLC) | Activation | nih.gov |

Interplay with Endogenous Opioid Systems and Receptor Networks

Exogenous morphinans like this compound exert their effects by interacting with the body's pre-existing endogenous opioid system. This system is a primary regulator of pain, mood, and reward. nih.gov It consists of endogenous opioid peptides (the ligands) and their corresponding receptors. wikipedia.org

The main families of endogenous opioid peptides are the endorphins, enkephalins, and dynorphins. wikipedia.orgyoutube.com These peptides show preferential, though not exclusive, binding to the different opioid receptor subtypes: β-endorphin for the µ-receptor (MOR), enkephalins for the δ-receptor (DOR), and dynorphins for the κ-receptor (KOR). mdpi.comyoutube.com These receptors are widely distributed throughout the central and peripheral nervous systems. wikipedia.orgnih.gov

An exogenous agonist acts by mimicking the effects of these endogenous peptides, binding to their receptors and activating the same downstream signaling pathways. youtube.com By doing so, it can modulate neuronal circuitry involved in pain transmission and other physiological processes. nih.gov There is also evidence that opioid receptors can form functional networks, including homodimers, heterodimers (e.g., MOR-DOR), and complexes with other GPCRs like the α2A adrenergic receptor. nih.gov These receptor-receptor interactions can allosterically modulate the binding and signaling properties of the individual receptors, adding another layer of complexity to the pharmacological effects of morphinan ligands. nih.gov

Allosteric Modulation of Opioid Receptors by Morphinan Derivatives

The intricate mechanisms governing opioid receptor function extend beyond the direct interaction of agonists and antagonists at the primary, or orthosteric, binding site. A growing body of research focuses on allosteric modulation, a process by which ligands bind to a topographically distinct site on the receptor to influence the binding and/or efficacy of orthosteric ligands. Morphinan derivatives, a class of compounds structurally related to morphine, have been a subject of investigation in the context of allosteric modulation of opioid receptors.

While specific research on the allosteric modulatory effects of this compound on opioid receptors is not extensively detailed in publicly available scientific literature, the broader class of morphinans provides a framework for understanding potential mechanisms. Allosteric modulators can be categorized as positive (PAMs), negative (NAMs), or silent/neutral (SAMs), depending on their effect on the orthosteric ligand's properties.

Positive Allosteric Modulators (PAMs) enhance the affinity and/or efficacy of an orthosteric agonist. For a morphinan derivative acting as a PAM at a mu-opioid receptor (MOR), this could manifest as an increased potency of an endogenous opioid like beta-endorphin (B3029290) or an exogenous agonist like morphine. This potentiation occurs without the PAM itself activating the receptor, a characteristic that offers potential therapeutic advantages, such as enhancing analgesia while potentially mitigating some of the adverse effects associated with high doses of conventional opioids.

Negative Allosteric Modulators (NAMs) , conversely, reduce the affinity and/or efficacy of an orthosteric agonist. A morphinan-based NAM could, for instance, decrease the signaling of an opioid agonist, which might be therapeutically useful in contexts such as opioid overdose.

Silent Allosteric Modulators (SAMs) bind to the allosteric site without altering the orthosteric ligand's function but can prevent PAMs or NAMs from binding.

The structural features of morphinan derivatives, including substitutions at various positions on the morphinan scaffold, can significantly influence their interaction with opioid receptors and whether they act as agonists, antagonists, or potentially as allosteric modulators. The this compound is known as a related compound to dextromethorphan (B48470) synzeal.comncats.iousp.org. Dextromethorphan itself has a complex pharmacology, acting as an NMDA receptor antagonist and a sigma-1 receptor agonist, with minimal affinity for the mu- and delta-opioid receptors wikipedia.orgdrugbank.comnih.gov. Its primary metabolites include dextrorphan (B195859) and 3-methoxymorphinan wikipedia.orgdrugbank.com. While this provides context, the specific allosteric modulatory activity of this compound on opioid receptors remains an area for further scientific investigation.

Detailed Research Findings

The binding and functional activity of morphinans are influenced by the nature of the substituent at the N-17 position and modifications at other positions, such as C-14 researchgate.net. For instance, N-substituted normorphine derivatives have been shown to have high affinity and selectivity for the µ-opioid receptor researchgate.net. These findings underscore the principle that the morphinan scaffold is a versatile template for developing ligands with diverse opioid receptor activities.

The potential for a compound like this compound to act as an allosteric modulator would depend on its ability to bind to an allosteric site on an opioid receptor and induce a conformational change that affects the orthosteric binding pocket. The presence of the methoxy group at the 3-position and the methyl group at the 17-position, along with the oxo group at the 10-position, would define its three-dimensional shape and electrostatic potential, which in turn would govern its interaction with the receptor.

Table 1: Theoretical Effects of Morphinan Derivatives as Allosteric Modulators of the Mu-Opioid Receptor (MOR)

| Morphinan Derivative Type | Effect on Orthosteric Agonist Binding Affinity | Effect on Orthosteric Agonist Efficacy | Potential Functional Outcome |

| Positive Allosteric Modulator (PAM) | Increase or No Change | Increase | Potentiation of analgesia |

| Negative Allosteric Modulator (NAM) | Decrease or No Change | Decrease | Reduction of agonist effect |

| Silent Allosteric Modulator (SAM) | No Change | No Change | Blocks binding of other modulators |

Preclinical Pharmacodynamics: in Vivo Models Excluding Human Data

In Vivo Receptor Engagement and Occupancy Studies with Morphinan (B1239233) Compounds

The interaction of morphinan compounds with opioid receptors in vivo is the primary determinant of their pharmacological effects. Opioid ligands produce their actions through three main receptor types: mu (µ), delta (δ), and kappa (κ), which belong to the G-protein-coupled receptor family researchgate.net. In vivo studies have demonstrated that structural modifications to the morphinan skeleton can profoundly alter receptor engagement. For instance, the N-substituent plays a critical role in determining the pharmacological profile. While N-methyl substitution is common, as in morphine and the parent structure of the title compound, other substitutions can drastically change receptor affinity and selectivity nih.gov.

Furthermore, when µ-opioid receptors are occupied by a long-acting antagonist, certain benzomorphan (B1203429) analgesics can still elicit specific behavioral effects, suggesting engagement with distinct receptor populations or subtypes in vivo. The ability of antagonists like naloxone (B1662785) to reverse the observed effects is a key method used in vivo to confirm that a compound's activity is mediated through specific opioid receptors nih.gov. The engagement of these receptors in the central nervous system is fundamental to the diverse physiological functions modulated by opioids, including pain perception, mood, and stress responses nih.gov.

Functional Endpoints in Animal Models Relevant to Opioid Receptor Activation

The engagement of opioid receptors by a ligand initiates signaling cascades that result in observable physiological effects. In preclinical animal models, these effects are measured as functional endpoints to characterize the compound's activity.

Characterization of Nociceptive Response Modulation (e.g., Antinociception in Hot-Plate and Tail-Flick Tests)

The primary functional endpoint for a potential opioid analgesic is the modulation of nociceptive responses. Standard preclinical assays used to assess centrally mediated antinociception include the hot-plate and tail-flick tests. Both tests measure the latency of a withdrawal reflex to a thermal stimulus, providing an index of analgesic activity nih.gov.

In the tail-flick test, a focused beam of light is applied to a rodent's tail, and the time taken to flick the tail away is recorded. Opioid agonists increase this latency period in a dose-dependent manner. For example, the synthetic opioid MT-45 has been shown to produce a significant, dose-dependent increase in tail-flick latency, indicating potent antinociception nih.gov. Similarly, the hot-plate test measures the time it takes for an animal to react (e.g., by licking a paw or jumping) after being placed on a heated surface. This assay is also sensitive to the effects of µ-opioid agonists nih.gov. The antinociceptive effects observed in these models can be reversed by opioid antagonists, confirming the mechanism of action nih.gov.

Comparative Pharmacodynamic Profiles of (-)-3-Methoxy-17-methyl-10-oxomorphinan and its Analogues

Understanding the pharmacodynamic profile of a novel compound requires comparison with established reference opioids and structurally related analogues. Structure-activity relationship (SAR) studies within the morphinan class provide a framework for predicting the activity of new derivatives.

Assessment of Potency and Efficacy Relative to Reference Opioids

The potency and efficacy of morphinan derivatives can vary dramatically based on subtle chemical modifications. The parent compound of this compound is levomethorphan, which is reported to be approximately five times more potent than morphine wikipedia.org. The introduction of a 10-keto group, as seen in the title compound, is a feature of synthetic analogues designed to explore different receptor interactions nih.gov.

Furthermore, modifications at other positions, such as the 14-position, have a tremendous impact on activity. The introduction of a 14-methoxy group into the morphinan structure has been shown to significantly enhance affinity, efficacy, and analgesic potency compared to the parent compounds mdpi.com. For instance, 14-O-methyl analogs of oxymorphone exhibit improved agonist activity and antinociceptive potency mdpi.com. This suggests that the 3-methoxy group in this compound, combined with the 10-oxo modification, would contribute to a unique potency profile relative to morphine and other analogues. The table below presents the in vivo antinociceptive potencies of selected morphinan compounds, illustrating the range of potencies achievable within this chemical class.

| Compound | Test | Administration | Potency (ED₅₀) | Relative Potency (Morphine = 1) |

| Morphine | Rat Tail-Flick | i.c.v. | 0.039 µmol/animal | 1.0 |

| 14-Methoxycodeine-6-O-sulfate | Rat Tail-Flick | i.c.v. | 0.017 µmol/animal | 2.3 |

| Morphine | Mouse Formalin Test (Phase I) | - | ~122x Dexketoprofen | - |

Data compiled from multiple sources for illustrative purposes. nih.govmdpi.com

6.4. Investigation of Receptor Selectivity and Functional Selectivity In VivoBeyond potency, the selectivity of a compound for different opioid receptor subtypes is a critical aspect of its pharmacodynamic profile. A series of synthesized 10-ketomorphinan analogues were found to have high affinity for µ and κ receptors, with lower affinity for the δ receptor, resulting in good selectivity for µ and κ receptors nih.gov. The substituent on the nitrogen atom can further tune this selectivity; for example, an N-cyclobutylmethyl group on the 10-ketomorphinan scaffold confers high affinity and selectivity for the κ receptor, whereas an N-phenylethyl group favors the µ receptor nih.gov.

The concept of functional selectivity, or biased agonism, represents a more nuanced level of receptor interaction. This theory posits that a ligand can stabilize specific receptor conformations, leading to preferential activation of certain intracellular signaling pathways (e.g., G-protein signaling over β-arrestin recruitment) oup.com. While most morphinan derivatives show a preference for the G-protein pathway, the development of biased agonists is an active area of research aimed at separating the desired analgesic effects from adverse effects oup.com. The in vivo characterization of such compounds is crucial to validate the therapeutic potential of this strategy.

Metabolism and Biotransformation Pathways

Enzymatic Pathways of Morphinan (B1239233) Metabolism

The metabolic conversion of morphinans is governed by several key enzyme families, with Cytochrome P450 and UDP-glucuronosyltransferases playing the most significant roles.

The Cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism, catalyzing oxidative reactions such as demethylation. oup.com For morphinan alkaloids, several CYP isozymes are particularly important.

CYP3A4 : This enzyme is a major contributor to the N-demethylation of morphinans. For instance, it is involved in the conversion of morphine to its metabolite, normorphine. nih.govclinpgx.org

CYP2D6 : This is a highly significant enzyme in the metabolism of certain morphinans, particularly in the O-demethylation of codeine to morphine. researchgate.net The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to different metabolic rates. clinpgx.org

CYP2C8 : Research indicates that CYP2C8 also contributes to the N-demethylation of morphine, although to a lesser extent than CYP3A4. nih.gov

These enzymatic actions are crucial first steps in the biotransformation cascade, often preparing the molecule for subsequent conjugation reactions.

Table 1: Major Cytochrome P450 Enzymes in Morphinan Metabolism

| Enzyme | Primary Metabolic Reaction | Substrate Example | Metabolite Example |

| CYP3A4 | N-demethylation | Morphine | Normorphine |

| CYP2D6 | O-demethylation | Codeine | Morphine |

| CYP2C8 | N-demethylation | Morphine | Normorphine |

Phase II metabolism primarily involves conjugation reactions, where an endogenous molecule is attached to the drug or its Phase I metabolite, greatly increasing its water solubility. jove.com

Glucuronidation : This is the most prominent conjugation pathway for morphinans. jove.comfrontiersin.org The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov

UGT2B7 : This is the principal enzyme responsible for the glucuronidation of morphine at its 3- and 6-hydroxyl positions. nih.govresearchgate.netdrugbank.com

Metabolites : The major products of morphine glucuronidation are morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.govnih.gov These metabolites are the most abundant found in plasma and urine following morphine administration. frontiersin.orgnih.gov Other UGT isoforms, including UGT1A1 and UGT1A8, may also play a minor role. clinpgx.orgnih.gov

Glutathione (B108866) Conjugation : Another, less common, conjugation pathway involves glutathione (GSH). This is particularly relevant for morphinans containing a reactive α,β-unsaturated ketone structure, such as codeinone. The thiol group of glutathione can attack the electrophilic carbon, forming a glutathione adduct. nih.govpsu.edu

Identification and Characterization of Major Metabolites

The elucidation of metabolite structures is fundamental to understanding the complete metabolic profile of a compound. This is typically achieved using advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Codeinone-Glutathione Adduct : The in vivo formation of this adduct has been demonstrated in animal models treated with codeine. nih.gov The metabolite was isolated from bile and its structure was definitively identified using fast-atom-bombardment mass spectrometry (FAB-MS) and 500 MHz Fourier-transform NMR. nih.govpsu.edu The analysis confirmed the structure as S-[4,5-epoxy-3-methoxy-17-methyl-6-oxomorphinan-(8S)-yl] glutathione. nih.gov

3-Hydroxymorphinan (3-HM) : This compound is a key metabolite in the biotransformation of several morphinan-based molecules, including dextromethorphan (B48470) and 3-methoxymorphinan. wikipedia.orgtaylorandfrancis.com Its formation occurs through two primary enzymatic steps: O-demethylation, primarily mediated by CYP2D6, and subsequent N-demethylation, mediated by CYP3A4 and CYP3A5. taylorandfrancis.com The dextrorotatory stereoisomer of 3-HM is noted for its neuroprotective effects. wikipedia.orgresearchgate.net

Stereoselective Metabolism Studies of Morphinan Enantiomersclinpgx.org

Chirality plays a crucial role in the biological activity and metabolism of morphinans. mdpi.com Enantiomers of the same compound can exhibit vastly different pharmacological and pharmacokinetic properties due to stereoselective interactions with chiral biological macromolecules like enzymes and receptors. mdpi.com

The μ-opioid receptor, a primary target for many morphinans, demonstrates remarkable stereoselectivity. It binds with high affinity to the naturally occurring (-)-morphine, while showing minimal affinity for its synthetic enantiomer, (+)-morphine. nih.govornl.gov This selectivity is not only based on binding affinity (a thermodynamic property) but also on the duration of the interaction, known as residence time (a kinetic property). nih.gov

Metabolizing enzymes also exhibit stereoselectivity. For example, studies with the non-morphinan opioid methadone have shown that CYP2B6-mediated N-demethylation is stereoselective, whereas metabolism by CYP3A4 is not. researchgate.netnih.gov The enantiomer of dextromethorphan (d-3-methoxy-17-methylmorphinan) is levomethorphan (l-3-methoxy-17-methylmorphinan), a potent narcotic analgesic, which underscores the profound impact of stereochemistry on the function of this class of compounds. nih.gov

In Vitro Metabolic Stability and Enzyme Kinetics of (-)-3-Methoxy-17-methyl-10-oxomorphinan

Specific experimental data on the in vitro metabolic stability and enzyme kinetics for this compound are not extensively detailed in the reviewed scientific literature. However, the metabolic profile can be predicted based on its structure and the known metabolism of similar morphinan compounds.

In vitro metabolic stability assays are standard procedures in drug discovery to predict in vivo pharmacokinetic properties. wuxiapptec.com These assays typically involve incubating the compound with liver fractions, such as human liver microsomes (HLM) or hepatocytes, which contain the primary drug-metabolizing enzymes. bioivt.com

The key parameters determined from these studies are:

Half-life (t½) : The time it takes for 50% of the parent compound to be metabolized.

Intrinsic Clearance (CLint) : A measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. frontiersin.org

Based on its morphinan structure, this compound would be expected to undergo metabolism by CYP450 enzymes (likely O-demethylation of the methoxy (B1213986) group by CYP2D6) and potentially reduction of the 10-oxo group. Subsequent conjugation reactions, such as glucuronidation, would also be anticipated. The rates of these reactions would determine the compound's metabolic stability.

Table 2: Illustrative Example of In Vitro Metabolic Stability Data

This table is a representative example of data generated from such an assay, as specific values for this compound are not available.

| Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |

| Human Liver Microsomes | 45 | 15.4 | Intermediate |

| Rat Liver Microsomes | 25 | 27.7 | High |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and reactivity. For a molecule like (-)-3-Methoxy-17-methyl-10-oxomorphinan, these methods can provide insights that are difficult to obtain through experimental means alone.

Ab Initio and Density Functional Theory (DFT) Applications

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to solve the electronic structure of molecules. DFT, in particular, has become a standard tool in computational chemistry due to its balance of accuracy and computational cost.

For morphinan (B1239233) derivatives, DFT calculations are employed to determine optimized geometries, electronic properties, and reactivity descriptors. For instance, studies on morphine derivatives have utilized DFT to calculate changes in Gibbs free energy for reactions like deprotonation, which is crucial for determining pKa values. chapman.edu This is highly relevant for this compound, as its tertiary amine's protonation state at physiological pH is a key determinant of its ability to interact with opioid receptors. chapman.edu

DFT calculations can also elucidate the electronic landscape of the molecule. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical for understanding reactivity and potential interaction sites. The HOMO-LUMO energy gap, for example, is an indicator of chemical stability. nepjol.info For morphinan analogues, these calculations help identify which parts of the molecule are likely to engage in hydrogen bonding, electrostatic interactions, or hydrophobic interactions within a receptor binding pocket. nih.gov

Table 1: Representative Quantum Chemical Descriptors Calculable for this compound using DFT

| Descriptor | Significance | Example Application for Morphinans |

| Optimized Molecular Geometry | Provides the lowest energy 3D structure, including bond lengths and angles. | Determining the preferred conformation of the C-ring (chair vs. boat), which impacts receptor affinity. reddit.com |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | A larger gap suggests higher stability and lower reactivity. nepjol.info |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electrophilic and nucleophilic sites. | Predicting sites for hydrogen bonding and electrostatic interactions with receptor residues. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom. | Understanding the charge distribution, particularly on the protonated nitrogen and oxygen atoms. nepjol.info |

| Dipole Moment | Measures the overall polarity of the molecule. | Influences solubility and the nature of long-range interactions with the receptor. |

Prediction and Interpretation of Spectroscopic Properties

Quantum chemical methods are instrumental in predicting and interpreting spectroscopic data, which serves to confirm the structure of synthesized compounds. By calculating properties like nuclear magnetic shielding, theoretical NMR spectra (¹H and ¹³C) can be generated. nih.gov These calculated spectra, when compared with experimental data, provide a powerful tool for structural elucidation of complex molecules like morphinans.

Similarly, vibrational frequencies can be calculated using DFT, which correspond to the peaks observed in infrared (IR) spectroscopy. uzh.ch This allows for the assignment of specific vibrational modes to the functional groups within this compound, such as the C=O stretch of the ketone, the C-O stretch of the methoxy (B1213986) group, and various C-H and C-N vibrations. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Dynamics

While quantum chemistry provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of how a ligand interacts with its biological target over time. For this compound, which is expected to target opioid receptors, MD simulations are crucial for understanding the intricacies of its binding and the conformational changes it induces in the receptor.

Analysis of Ligand-Receptor Binding and Dissociation Events

MD simulations can model the process of a ligand binding to a receptor, revealing the key interactions that stabilize the complex. Studies on morphinan agonists binding to the μ-opioid receptor have used MD simulations to identify critical amino acid residues involved in anchoring the ligand. semanticscholar.orgnih.gov For example, a conserved aspartate residue (Asp147 in the μ-opioid receptor) typically forms a salt bridge with the protonated nitrogen of the morphinan, while other residues like histidine (His297) may form direct or water-mediated hydrogen bonds. semanticscholar.orgnih.gov

By simulating the behavior of the this compound-receptor complex, researchers can analyze the stability of these interactions over time, quantify the frequency of hydrogen bond formation, and identify key hydrophobic contacts. nih.govmdpi.com These simulations can also provide insights into the role of water molecules in mediating ligand-receptor interactions, which is a common feature in the binding of morphinans. semanticscholar.orgadafad.org